molecular formula C17H17NO4 B4615991 2-{[(3-ethylphenoxy)acetyl]amino}benzoic acid

2-{[(3-ethylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B4615991
M. Wt: 299.32 g/mol
InChI Key: SEKUQLMETIHABB-UHFFFAOYSA-N
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Description

2-{[(3-ethylphenoxy)acetyl]amino}benzoic acid is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.11575802 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methodologies in Pharmaceutical Sciences

The solubility of compounds similar to 2-{[(3-ethylphenoxy)acetyl]amino}benzoic acid, such as 2-acetoxy benzoic acid (aspirin), has been extensively studied in various solvents. These studies employ group contribution models like UNIFAC and COSMO-RS for predicting solubilities, which are crucial for pharmaceutical formulations (Hahnenkamp, Graubner, & Gmehling, 2010).

Novel Fluorescence Probes for Biological Applications

Research into the detection of reactive oxygen species (ROS) has led to the development of novel fluorescence probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF). These probes are designed to selectively detect highly reactive oxygen species, offering a tool for studying the roles of ROS in biological systems (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Synthesis of α-Ketoamide Derivatives

The synthesis of α-ketoamide derivatives, involving compounds structurally related to this compound, has been achieved through the use of OxymaPure/DIC as an efficient reagent. These derivatives represent a novel series of molecules with potential applications in medicinal chemistry (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Meta-C–H Functionalization of Benzoic Acid Derivatives

Selective C–H bond functionalization of benzoic acids, a category that includes compounds like this compound, has been developed using a nitrile-based sulfonamide template. This method provides a synthetically useful tool for organic synthesis, expanding the toolbox for creating complex molecules (Li, Cai, Ji, Yang, & Li, 2016).

Environmental and Biological Applications

Studies have focused on the degradation pathways and toxicity of pharmaceutical compounds, identifying toxic by-products and their transformation into non-toxic compounds through processes like the electro-Fenton (EF) oxidation. This research is vital for understanding the environmental impact of pharmaceuticals and their metabolites (Le, Nguyen, Yacouba, Zoungrana, Avril, Nguyen, Petit, Mendret, Bonniol, Bechelany, Lacour, Lesage, & Cretin, 2017).

Properties

IUPAC Name

2-[[2-(3-ethylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-12-6-5-7-13(10-12)22-11-16(19)18-15-9-4-3-8-14(15)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKUQLMETIHABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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